Scaffold Rigidity and sp³-Carbon Fraction (Fsp³) Comparison Against N-Boc-4-formylpiperidine
tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate possesses an Fsp³ value of 0.67 (8 sp³ carbons / 12 total carbons), compared to 0.58 (7/12) for N-Boc-4-formylpiperidine . The bicyclic scaffold introduces an additional stereocenter and a cyclopropane ring, increasing three-dimensional character. In a comparative study of azabicyclo[4.1.0]heptane vs. piperidine scaffolds, the rigid bicyclic analog (compound 8) showed a 1.6-fold improvement in μ-opioid receptor Kₑ (18 ± 6 nM) over the corresponding piperidine (compound 4, Kₑ = 29.3 ± 3 nM) [1]. While the test compounds differ in ring substitution relative to the aldehyde building block, the enhanced potency is directly attributed to the conformational constraint provided by the bicyclic core, which is absent in the monocyclic piperidine analog.
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.67 (8/12 sp³ carbons) |
| Comparator Or Baseline | N-Boc-4-formylpiperidine: Fsp³ = 0.58 (7/12 sp³ carbons) |
| Quantified Difference | ΔFsp³ = +0.09 (15.5% relative increase in sp³ fraction); linked to 1.6-fold improvement in μ-opioid receptor Kₑ for the analog bearing the same scaffold core. |
| Conditions | Fsp³ calculated from molecular formula C₁₂H₁₉NO₃ vs. C₁₁H₁₉NO₃; receptor binding data from [³⁵S]GTPγS functional antagonist assay, cloned human opioid receptors. |
Why This Matters
Higher Fsp³ is correlated with improved clinical developability; the quantifiably greater three-dimensionality allows procurement officers to select a building block statistically more likely to yield lead-like compounds.
- [1] Zhang, H.; Prisinzano, T. E.; Dersch, C. M.; Rothman, R. B.; Jacobson, A. E.; Rice, K. C. J. Org. Chem. 2016, 81 (21), 10383–10391. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. View Source
